4-iodo-1,5-dimethyl-1H-1,2,3-triazole
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Overview
Description
4-Iodo-1,5-dimethyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1,5-dimethyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of this compound with azides and alkynes under copper-catalyzed conditions. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,5-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution with sodium azide forms azido derivatives, while oxidation can lead to the formation of oxo derivatives .
Scientific Research Applications
4-Iodo-1,5-dimethyl-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 4-iodo-1,5-dimethyl-1H-1,2,3-triazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
1,5-Dimethyl-1H-1,2,3-triazole: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Bromo-1,5-dimethyl-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chloro-1,5-dimethyl-1H-1,2,3-triazole:
Uniqueness: The presence of the iodine atom in 4-iodo-1,5-dimethyl-1H-1,2,3-triazole imparts unique reactivity and properties, making it a valuable compound for specific applications in synthesis and research .
Properties
Molecular Formula |
C4H6IN3 |
---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
4-iodo-1,5-dimethyltriazole |
InChI |
InChI=1S/C4H6IN3/c1-3-4(5)6-7-8(3)2/h1-2H3 |
InChI Key |
IBHJATUAVSGNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C)I |
Origin of Product |
United States |
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